4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Overview
Description
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid is a chemical compound with the molecular formula C16H13NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 315.34 . The exact structure is not provided in the searched resources.Physical and Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of this compound are not provided in the searched resources .Scientific Research Applications
Electrochemical Behavior
The electrochemical behavior of naphthalene sulfonic acid derivatives, closely related to 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid, has been studied extensively. For example, the electrochemical reduction of naphthalene 1-nitro-6-sulfonic acid in acidic media results in the formation of naphthalene aminosulfonic acid, which has implications for electrosynthesis processes (Konarev, 2021).
Antimicrobial Potential
Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown significant antimicrobial potential. These derivatives were found effective against various microorganisms, highlighting their potential use in the development of new antimicrobial agents (Kumar et al., 2012).
Anti-inflammatory Activity
Research into chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, closely related to this compound, has shown potential anti-inflammatory activity. These compounds have been investigated for their ability to inhibit COX enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain (Udoikono et al., 2022).
Chromatographic Analysis
The compound has been studied in the context of chromatographic analysis, particularly in the simultaneous separation of aromatic sulfonates. This has implications for analytical chemistry, especially in the analysis of complex mixtures (Marengo et al., 2000).
Synthesis of Schiff Bases
This compound derivatives have been used in the synthesis of Schiff bases. These compounds have potential applications in various fields including catalysis and material science (Erdem et al., 2009).
Water Treatment
Studies have explored the degradation of naphthalenesulfonic acids, like this compound, in water treatment processes. These compounds are resistant to biological treatment, making their removal from wastewater a significant environmental concern (Rivera-Utrilla et al., 2002).
Fuel Cell Applications
Sulfonated naphthalene dianhydride based polyimide copolymers, which are related to this compound, have been studied for their potential in proton-exchange-membrane fuel cells. These studies focus on the properties relevant to fuel cell applications, such as proton conductivity and thermal stability (Einsla et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
6-anilino-4-hydroxynaphthalene-1-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-15-8-9-16(22(19,20)21)13-7-6-12(10-14(13)15)17-11-4-2-1-3-5-11/h1-10,17-18H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBQRFCKHZGXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=CC(=C3C=C2)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277340 | |
Record name | 4-hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-77-7 | |
Record name | MLS002637586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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